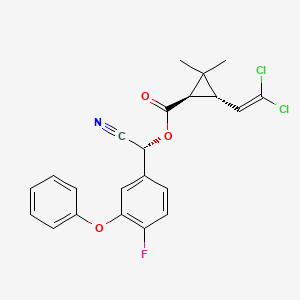

Cyfluthrin diastereoisomer III

説明

Structure

3D Structure

特性

CAS番号 |

86560-94-3 |

|---|---|

分子式 |

C22H18Cl2FNO3 |

分子量 |

434.3 g/mol |

IUPAC名 |

[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20+/m1/s1 |

InChIキー |

QQODLKZGRKWIFG-ZAAXVRCTSA-N |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

異性体SMILES |

CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

正規SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

他のCAS番号 |

86560-95-4 |

同義語 |

eta-cyfluthrin cyano(4-fluoro-3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylate cyfluthrin OMS 2012 OMS-2012 |

製品の起源 |

United States |

Stereoselective Synthesis and Advanced Methodologies for Cyfluthrin Diastereoisomer Iii

Strategies for the Stereoselective Synthesis of Pyrethroid Diastereoisomers

The synthesis of pyrethroids with specific stereochemistry is a considerable challenge due to the multiple chiral centers present in their molecular structures. arkat-usa.org Over the years, various strategies have been developed to control the stereochemical outcome of these syntheses. These strategies can be broadly categorized into diastereoselective and enantioselective approaches. arkat-usa.org

One common strategy involves the esterification of a chiral acid with a chiral alcohol. In the case of cyfluthrin (B156107), this involves the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with α-cyano-4-fluoro-3-phenoxybenzyl alcohol. thegoodscentscompany.com The stereochemistry of the final product is determined by the specific stereoisomers of the acid and alcohol used. For instance, the use of specific enantiomers of the acid and alcohol precursors can lead to the enrichment of desired diastereomers. researchgate.net

Another approach focuses on the stereoselective construction of the cyclopropane (B1198618) ring, a key structural motif in many pyrethroids. mdpi.com This can be achieved through various methods, including asymmetric cyclopropanation reactions. rsc.org The choice of catalyst and reaction conditions plays a crucial role in determining the diastereoselectivity and enantioselectivity of these reactions.

Furthermore, enzymatic and chemoenzymatic methods have emerged as powerful tools for the stereoselective synthesis of pyrethroids. Lipases, for example, have been successfully employed for the kinetic resolution of racemic intermediates, allowing for the separation of desired stereoisomers. arkat-usa.org

Challenges and Advances in Isolating and Synthesizing Cyfluthrin Diastereoisomer III

The isolation and synthesis of a single, specific diastereoisomer of cyfluthrin, such as diastereoisomer III, present significant hurdles. Technical grade cyfluthrin is typically a mixture of all four diastereomeric pairs, with diastereoisomer III present in a proportion of 32-36%. fao.org The separation of these closely related isomers is challenging due to their similar physicochemical properties. ufms.br

Challenges:

Structural Similarity: The diastereomers of cyfluthrin have the same molecular formula and connectivity, differing only in the spatial arrangement of atoms. This makes their separation by conventional chromatographic techniques difficult. nih.gov

Lack of Isomer Standards: The commercial availability of pure individual stereoisomers of cyfluthrin is limited, which hampers the development and validation of analytical methods for their separation and quantification. nih.gov

Isomerization: Under certain conditions, such as in aqueous solutions, interconversion between the diastereomers can occur, further complicating isolation efforts. For example, beta-cyfluthrin (B2862585), which is enriched in the more active isomers II and IV, can partially convert to isomers I and III in water. europa.eu

Advances:

Despite these challenges, significant progress has been made in the separation and synthesis of cyfluthrin diastereoisomers.

Chromatographic Techniques: Advanced chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), have been developed for the separation of cyfluthrin diastereomers. nih.govresearchgate.net The use of chiral stationary phases has proven to be particularly effective in resolving the enantiomers within each diastereomeric pair. researchgate.net For instance, a combination of achiral and chiral HPLC has been successfully used to completely resolve all eight stereoisomers of cyfluthrin. researchgate.net

Stereoselective Synthesis: Research into stereoselective synthetic routes continues to advance. By carefully selecting the stereochemistry of the starting materials and controlling the reaction conditions, it is possible to enrich the final product with the desired diastereoisomer. google.com For example, the reaction of (R,S)-α-cyano-3-phenoxyphenylacetonitrile with a specific cis/trans mixture of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride can influence the ratio of the resulting diastereomers. google.com

The following table summarizes the typical composition of diastereomers in technical cyfluthrin:

| Diastereoisomer | Composition Range (%) |

| Diastereoisomer I | 23-27 |

| Diastereoisomer II | 17-21 |

| Diastereoisomer III | 32-36 |

| Diastereoisomer IV | 21-25 |

Data sourced from FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES CYFLUTHRIN fao.org

Characterization of Stereochemical Purity in Cyfluthrin Diastereoisomer III Synthetic Pathways

Ensuring the stereochemical purity of a synthesized sample of Cyfluthrin diastereoisomer III is paramount. Various analytical techniques are employed to confirm the identity and quantify the proportion of the desired stereoisomer.

High-performance liquid chromatography (HPLC) is a primary tool for this purpose. Normal-phase HPLC with UV detection can effectively separate the four diastereomers of cyfluthrin. fao.org The retention times of the peaks corresponding to each diastereomer allow for their identification and quantification. The use of a LiChrosorb Si 60 column has been shown to provide excellent separation of the diastereomers. scribd.com

Gas chromatography (GC) coupled with an electron capture detector (ECD) is another powerful method for analyzing pyrethroid isomers. nih.gov While enantiomers of the trans diastereomers may not be separated on certain columns, the diastereomers themselves can be resolved. acs.org

For the definitive determination of the absolute configuration of the separated stereoisomers, techniques such as X-ray crystallography can be employed, although this requires obtaining a suitable single crystal of the compound. Spectroscopic methods like ¹H-NMR can also provide information about the stereochemistry of the molecule. fao.org

The table below outlines common analytical methods used for the characterization of cyfluthrin isomers:

| Analytical Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of diastereomers. | fao.orgscribd.com |

| Gas Chromatography (GC) | Separation of diastereomers. | nih.govacs.org |

| ¹H-NMR Spectroscopy | Structural elucidation and identity confirmation. | fao.org |

| Thin-Layer Chromatography (TLC) | Identity confirmation against a reference standard. | fao.org |

| Infrared (IR) Spectroscopy | Identity confirmation. | fao.org |

The development of reliable analytical methods is crucial not only for quality control in the synthesis of specific diastereoisomers but also for understanding the environmental fate and toxicology of these complex compounds. ufms.br

Analytical Chemistry of Cyfluthrin Diastereoisomer Iii

Chromatographic Techniques for Diastereoisomer Separation and Quantification

Chromatography is the cornerstone for separating and quantifying the complex isomeric mixtures of cyfluthrin (B156107). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully employed, often with specialized chiral stationary phases to resolve the enantiomers within each diastereomeric pair.

High-Performance Liquid Chromatography (HPLC) Methodologies for Cyfluthrin Diastereoisomers

HPLC is a powerful tool for the separation of cyfluthrin diastereomers. Both normal-phase and reversed-phase methods have been developed.

Normal-phase HPLC, often utilizing silica-based columns, has proven effective in separating the four diastereomeric pairs of cyfluthrin. scribd.comfao.org For instance, a LiChrosorb Si 60 column can provide baseline separation of the major diastereomers. scribd.com The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and a more polar solvent such as dichloromethane (B109758) or an alcohol, plays a crucial role in achieving optimal separation. scribd.comnih.gov The elution order of the diastereomers generally follows a consistent pattern, with diastereomers I and III eluting before the more biologically active diastereomers II and IV. wiley.com

Reversed-phase HPLC (RP-HPLC) has also been utilized, though achieving efficient separation of all diastereomers can be more challenging. scribd.comisca.me Columns such as Hypersil ODS have been tested, with mobile phases commonly consisting of acetonitrile (B52724) and water. scribd.comsielc.comresearchgate.net While RP-HPLC can be used for the quantification of total cyfluthrin, achieving baseline separation of all individual diastereomers is often difficult. scribd.comisca.me

For the quantification of β-cyfluthrin, which is enriched in the more active diastereomers II and IV, HPLC methods have been developed to determine the ratio of these major components in various formulations. scribd.comcipac.orgicm.edu.pl UV detection is commonly employed, with wavelengths around 220 nm or 235 nm being typical. scribd.comcipac.org

Interactive Table: HPLC Columns and Conditions for Cyfluthrin Diastereoisomer Separation

| Column Type | Mode | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| LiChrosorb Si 60 | Normal Phase | n-hexane/dichloromethane | Separation of major diastereomers | scribd.com |

| Hypersil ODS | Reversed Phase | Acetonitrile/water | Quantification of total cyfluthrin | scribd.comresearchgate.net |

| Newcrom R1 | Reversed Phase | Acetonitrile/water/phosphoric acid | Analysis of Diastereoisomer III | sielc.com |

| Chiralcel OD | Chiral | n-hexane/2-propanol | Enantioselective separation | oup.com |

| Sumichiral OA-2000 | Chiral | n-hexane/dichloroethane/ethanol | Enantioseparation of pyrethroids | acs.org |

Gas Chromatography (GC) Approaches for Cyfluthrin Diastereoisomer and Enantiomer Resolution

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific method for the analysis of cyfluthrin isomers. wiley.com Achiral capillary columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5), can effectively separate the four diastereomeric pairs of cyfluthrin. acs.orgacs.orgnih.gov This allows for the quantification of individual diastereomers, including diastereoisomer III. wiley.com

The elution order on these achiral columns is typically consistent, with the cis-isomers often eluting before the trans-isomers. acs.org Specifically, a common elution order is diastereomer I, followed by III, then the active isomers II and IV. wiley.com Electron capture detection (ECD) is also a highly sensitive option for GC analysis of pyrethroids due to the presence of halogen atoms in their structure. acs.orgnih.gov

For the resolution of enantiomers within each diastereomeric pair, specialized chiral GC columns are necessary. This is further discussed in the following section.

Enantioselective Chromatographic Separations for Cyfluthrin Stereoisomers

To resolve the individual enantiomers of cyfluthrin, including those that constitute diastereoisomer III, enantioselective (chiral) chromatography is required. Both chiral HPLC and chiral GC have been successfully applied.

In chiral HPLC , various chiral stationary phases (CSPs) have been investigated. Pirkle-type CSPs, such as those derived from (R)-N-(3,5-dinitrobenzoyl) phenylglycine, have been used to separate the enantiomers of cyfluthrin. nih.gov The choice of mobile phase, particularly the type of alcohol modifier used with hexane, significantly impacts the resolution. nih.gov Polysaccharide-based CSPs, like those with cellulose (B213188) or amylose (B160209) derivatives, are also widely used for the chiral separation of pyrethroids. oup.com For instance, a Chiralcel OD column has been used for the enantioseparation of β-cyfluthrin. oup.com Achieving baseline separation of all eight stereoisomers can be challenging, sometimes requiring the use of multiple chiral columns in series. acs.org

In chiral GC , cyclodextrin-based capillary columns are the most common choice for separating pyrethroid enantiomers. acs.orgacs.orgnih.govresearchgate.net Specifically, β-cyclodextrin derivative columns, such as the BGB-172, have been shown to separate the enantiomers of the cis-diastereomers of cyfluthrin. acs.orgacs.orgnih.gov However, the enantiomers of the trans-diastereomers (which includes diastereoisomer III) are often not resolved on these columns. acs.orgnih.gov The development of new chiral stationary phases continues to be an active area of research to achieve complete separation of all cyfluthrin stereoisomers. sci-hub.seresearchgate.net

Interactive Table: Chiral Columns for Cyfluthrin Enantiomer Separation

| Column Type | Technique | Application | Reference |

|---|---|---|---|

| BGB-172 (β-cyclodextrin based) | GC | Separation of cis-diastereomer enantiomers | acs.orgacs.orgnih.gov |

| Pirkle-type 1-A | HPLC | Separation of all eight enantiomers | nih.gov |

| Chiralcel OD | HPLC | Enantioseparation of β-cyfluthrin | oup.com |

| Sumichiral OA-series | HPLC | Enantioseparation of various pyrethroids | acs.org |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment of Cyfluthrin Diastereoisomer III

While chromatography is essential for separation, spectroscopic and spectrometric techniques are vital for the structural confirmation and purity assessment of isolated isomers like diastereoisomer III.

Mass Spectrometry (MS) , especially when coupled with GC (GC-MS), is the primary tool for the identification of cyfluthrin isomers. wiley.com The fragmentation patterns of the different diastereomers are generally similar, but they can be used in conjunction with retention times for positive identification. acs.org High-resolution mass spectrometry can provide even greater confidence in the identification. nhmrc.gov.au

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation. While standard ¹H and ¹³C NMR might not distinguish between enantiomers, they can help differentiate between diastereomers. Advanced NMR techniques, potentially with the use of chiral solvating agents, could provide more detailed structural information about individual stereoisomers.

Ultraviolet (UV) Spectroscopy , typically used as a detection method in HPLC (HPLC-UV/DAD), provides information about the chromophores in the molecule. scribd.com The UV spectra of the different cyfluthrin diastereomers are virtually identical, showing maximum absorbance around 211 nm or 220 nm. scribd.com While not useful for differentiating isomers, it is a robust and reliable method for quantification once the isomers have been chromatographically separated. scribd.comicm.edu.plresearchgate.net

Method Validation and Quality Assurance in Diastereoisomer Analysis

The validation of analytical methods for the determination of cyfluthrin diastereoisomers is crucial to ensure the reliability and accuracy of the results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scribd.comresearchgate.netcore.ac.uk

Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between the concentration and the detector response. scribd.comcore.ac.uk

Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is determined. scribd.comresearchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. scribd.comresearchgate.netcore.ac.uk

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scribd.comresearchgate.netcore.ac.uk For cyfluthrin analysis in various matrices, LOQs in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range can be achieved, particularly with sensitive techniques like GC-ECD or GC-MS. nhmrc.gov.aucore.ac.ukwiley.com For example, a validated HPLC-UV method for β-cyfluthrin in water reported an LOQ of 0.4 ppb. core.ac.uk Another study using GC with micro-electron capture detection reported an LOD of 0.85 ng/L in water. nhmrc.gov.au

Environmental Fate and Transformation of Cyfluthrin Diastereoisomer Iii

Differential Degradation Pathways of Cyfluthrin (B156107) Diastereoisomers in Environmental Compartments

The degradation of cyfluthrin in the environment is not a simple process. The different diastereoisomers that make up the technical-grade product often exhibit distinct degradation rates and pathways. nih.govfao.org This differential degradation is influenced by the unique three-dimensional structure of each isomer, which affects how it interacts with environmental factors like sunlight, water, and microbial enzymes. For instance, studies have shown that trans-diastereomers of pyrethroids, which include diastereoisomer III, tend to degrade faster than their cis-counterparts in soil environments. nih.gov

Furthermore, the composition of cyfluthrin itself can vary, with beta-cyfluthrin (B2862585) being an enriched mixture of the more biologically active diastereoisomers II and IV. fao.orgnih.gov This highlights that the environmental behavior of "cyfluthrin" is in fact the combined behavior of its individual isomers, each with its own degradation profile.

Photolytic Transformation of Cyfluthrin Diastereoisomer III

Sunlight is a significant driver of cyfluthrin's breakdown in the environment. The photolytic transformation, or photolysis, of cyfluthrin involves the cleavage of the ester bond, a key structural feature of the molecule. europa.eu This process leads to the formation of several breakdown products. Research has shown that significant isomerization can occur during photolysis, where one stereoisomer converts into another. nih.gov This isomerization can happen at different chiral centers within the molecule's cyclopropyl (B3062369) ring. nih.gov

Hydrolytic Stability and Pathways of Cyfluthrin Diastereoisomer III

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another crucial degradation pathway for cyfluthrin. The stability of cyfluthrin diastereoisomer III in water is highly dependent on the pH of the water. Under acidic conditions (pH 4 and 5), it is relatively stable, with a half-life of over a year. fao.orgfao.org However, as the water becomes more alkaline, the rate of hydrolysis increases significantly.

At a neutral pH of 7, the half-life of diastereoisomer III is approximately 160 days. fao.org In alkaline conditions (pH 9), this breakdown is much faster, with a half-life of just 33 hours. fao.org The primary hydrolysis products identified are 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and 3-phenoxy-4-fluorobenzaldehyde (FPBald). fao.org It's also been noted that under certain conditions, diastereoisomer III can convert to diastereoisomer IV through a process called epimerization before significant hydrolysis occurs. fao.orgfao.org

| pH | Temperature (°C) | Half-life (DT50) |

| 4 | 20 | >1 year |

| 7 | 20 | 160 days |

| 9 | 20 | 33 hours |

Biotransformation and Biodegradation Kinetics of Cyfluthrin Diastereoisomer III by Microbial Communities

Microorganisms in soil and water play a vital role in the breakdown of cyfluthrin. This process, known as biotransformation or biodegradation, involves enzymes produced by bacteria and fungi that can cleave the ester linkage and further degrade the resulting molecules. The rate of biodegradation can be influenced by the structure of the isomer. Generally, trans-isomers of pyrethroids, like diastereoisomer III, are degraded more rapidly by microbial enzymes than cis-isomers. frontiersin.org

Isomer-Specific Sorption and Mobility in Soil and Sediment Systems

The movement of cyfluthrin diastereoisomer III in the environment is largely dictated by its tendency to sorb (attach) to soil and sediment particles. Due to its hydrophobic nature and low water solubility, cyfluthrin, including diastereoisomer III, exhibits strong sorption to soil. nih.govnih.gov This strong binding limits its mobility, meaning it is not likely to leach into groundwater. fao.orgfao.org

The organic carbon partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, is high for cyfluthrin, with values reported to range from 56,000 to 300,000 L/kg. nih.gov Research indicates that the adsorption of cyfluthrin is influenced by soil properties such as pH, organic matter content, and temperature. researchgate.net Studies have shown that a very high percentage of adsorbed cyfluthrin remains bound to soil particles even after repeated rinsing, confirming its immobility. researchgate.net While adsorption is not expected to differ significantly between diastereoisomers, the strong sorption of cyfluthrin as a whole indicates that diastereoisomer III will be largely retained in the upper soil layers. nih.gov

Persistence and Environmental Cycling of Cyfluthrin Diastereoisomer III Residues

The persistence of cyfluthrin diastereoisomer III in the environment is a result of the interplay between its degradation rates and its tendency to sorb to soil and sediment. While photolysis can be rapid on surfaces, once incorporated into the soil, its degradation slows down, with a half-life of approximately two months. fao.org In aquatic systems, cyfluthrin is broken down relatively quickly in surface waters but can persist in sediments. fao.org

The environmental cycling of cyfluthrin diastereoisomer III residues is therefore characterized by rapid degradation in air and on surfaces exposed to sunlight, moderate persistence in soil and sediment, and limited mobility due to strong sorption. This means that residues are likely to remain in the soil where they are applied, with a low potential for transport to other environmental compartments like groundwater.

Formation and Fate of Metabolites Derived from Cyfluthrin Diastereoisomer III

The degradation of cyfluthrin diastereoisomer III, whether through photolysis, hydrolysis, or biodegradation, results in the formation of several metabolites. The initial and most significant step in its transformation is the cleavage of the ester bond. who.int This breaks the molecule into two main parts: the cyclopropane-carboxylic acid portion and the phenoxy-benzyl alcohol portion.

From the cyclopropane (B1198618) part of diastereoisomer III, the primary metabolite formed is 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA). nih.govfao.org From the other part of the molecule, the initial metabolite is the 3-phenoxy-4-fluorobenzyl alcohol moiety, which is then oxidized to form 3-phenoxy-4-fluorobenzoic acid (FPBA). who.int Another metabolite, 3-phenoxy-4-fluorobenzaldehyde (FPBald), has also been identified as a major product of hydrolysis. fao.org These metabolites are generally more mobile in the soil than the parent compound. nih.gov For instance, DCVA and FPBA have been shown to have medium to very high mobility in soil. nih.gov

Mechanisms of Action and Biological Activity of Cyfluthrin Diastereoisomer Iii in Target Organisms

Comparative Neurophysiological Effects of Cyfluthrin (B156107) Diastereoisomer III in Insect Nervous Systems

The primary mode of action for pyrethroid insecticides, including cyfluthrin, is the disruption of normal nerve function by targeting voltage-gated sodium channels. inchem.orgnationbuilder.comsrce.hr This interaction leads to hyperexcitation of the nervous system, convulsions, paralysis, and ultimately, the death of the insect. nationbuilder.comresearchgate.net

Pyrethroids bind to the alpha-subunit of voltage-gated sodium channels in the nerve cell membrane. inchem.org This binding modifies the gating kinetics of the channel, specifically by delaying its closure. inchem.org The prolonged opening of the sodium channels results in a persistent influx of sodium ions, which causes repetitive firing of neurons and widespread disruption of nerve signaling. inchem.org

The interaction between pyrethroids and sodium channels is highly stereospecific. inchem.org Different isomers bind to distinct sites on the channel, and their binding affinities and effects on channel function can vary significantly. inchem.org Type II pyrethroids, which include cyfluthrin due to the presence of an α-cyano group, are known to keep the sodium channel open for a more extended period compared to Type I pyrethroids. inchem.orgnih.gov This prolonged channel opening is a key factor in their higher insecticidal efficacy. nih.gov While specific molecular studies on diastereoisomer III are limited, it is understood that its interaction with the sodium channel is less potent than that of the more active isomers like II and IV. fao.org The structural configuration of diastereoisomer III likely results in a lower binding affinity or a less pronounced effect on the sodium channel's gating mechanism.

Electrophysiological studies provide direct evidence of how insecticides affect nerve cell activity. While specific studies focusing solely on cyfluthrin diastereoisomer III are not extensively documented in publicly available literature, research on cyfluthrin and other pyrethroids demonstrates their characteristic effects. Patch-clamp studies on insect neurons have shown that pyrethroids induce a "tail current" of sodium ions upon repolarization, a direct consequence of the delayed channel closing. plos.org The magnitude and duration of this tail current are indicative of the potency of the pyrethroid isomer.

Studies comparing different pyrethroids have revealed that the slowdown of channel deactivation is markedly dependent on the specific compound. plos.org For instance, in honeybee antennal lobe neurons, cypermethrin (B145020) shows a use-dependent increase in the tail current, whereas tetramethrin (B1681291) causes a decrease. plos.org It is plausible that electrophysiological studies on diastereoisomer III would reveal a less pronounced effect on sodium tail currents compared to the more active diastereomers II and IV, consistent with its lower insecticidal activity.

Interactions with Voltage-Gated Sodium Channels at the Molecular Level

Stereoselective Insecticidal Efficacy of Cyfluthrin Diastereoisomer III

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. inchem.org The different spatial arrangements of atoms in stereoisomers lead to variations in their ability to interact with the target site on the insect's sodium channel. For cyfluthrin, the diastereomeric pairs II and IV are recognized as being significantly more biologically active than pairs I and III. fao.orgnih.goveuropa.eu This difference in efficacy is the basis for the development of beta-cyfluthrin (B2862585), which is enriched with the more potent isomers II and IV. fao.orgnih.gov

The lower insecticidal efficacy of diastereoisomer III is a direct result of its molecular shape, which is less complementary to the binding site on the voltage-gated sodium channel. This results in a weaker interaction and a reduced ability to disrupt nerve function.

Table 1: Relative Abundance and Activity of Cyfluthrin Diastereoisomers

| Diastereoisomer | Typical Proportion in Cyfluthrin | Relative Insecticidal Activity |

| I | 23-27% fao.org | Low fao.orgeuropa.eu |

| II | 17-21% fao.org | High fao.orgnih.gov |

| III | 32-36% fao.org | Low fao.orgeuropa.eu |

| IV | 21-25% fao.org | High fao.orgnih.gov |

Synergistic Interactions of Cyfluthrin Diastereoisomer III with Other Cyfluthrin Diastereoisomers in Pest Control

Although diastereoisomer III possesses lower intrinsic insecticidal activity, its presence in the technical-grade cyfluthrin mixture may not be entirely without effect. The concept of synergism, where the combined effect of multiple components is greater than the sum of their individual effects, is relevant in insecticide formulations. google.com While specific studies on the synergistic interactions between cyfluthrin diastereoisomers are not widely reported, it is a known strategy to combine different active ingredients to enhance efficacy and combat resistance. researchgate.net

Sublethal Effects and Behavioral Alterations Induced by Cyfluthrin Diastereoisomer III in Insect Pests

Exposure to sublethal doses of insecticides can lead to a range of non-lethal effects that can still significantly impact insect populations. chowyang.com These can include changes in behavior, development, and reproduction. chowyang.commdpi.com While research specifically isolating the sublethal effects of cyfluthrin diastereoisomer III is scarce, studies on cyfluthrin and beta-cyfluthrin provide insights into the types of effects that might be expected.

Sublethal exposure to pyrethroids has been shown to cause:

Reduced locomotion and feeding: Bed bugs exposed to a combination product containing β-cyfluthrin showed reduced movement and feeding effectiveness. researchgate.net

Disrupted mating and oviposition: Various insecticides have been shown to reduce mating activity and disrupt or reduce egg-laying in several insect species. chowyang.commdpi.com

Changes in physiological responses: Exposure to β-cyfluthrin altered the total and differential haemocyte counts in the red cotton bug, indicating an immune response to the induced stress. entomol.org

It is plausible that even at concentrations that are not acutely lethal, diastereoisomer III could contribute to such sublethal effects. These subtle impacts on behavior and physiology can have cumulative consequences for pest populations over time. For example, a reduction in feeding efficiency or reproductive output can lead to a gradual decline in the pest population, even in the absence of widespread mortality.

Table 2: Potential Sublethal Effects of Pyrethroid Exposure

| Effect Category | Specific Examples | Potential Impact on Pest Population |

| Behavioral | Reduced locomotion, altered feeding behavior, impaired mating, decreased oviposition. chowyang.commdpi.comresearchgate.net | Reduced ability to find food and mates, lower reproductive rates. |

| Physiological | Altered immune response (e.g., changes in haemocyte counts), developmental delays. entomol.orgresearchgate.net | Increased susceptibility to pathogens, disruption of life cycle. |

| Reproductive | Reduced fecundity, decreased oothecal production and hatchability. chowyang.com | Slower population growth. |

Mechanisms of Resistance to Cyfluthrin Diastereoisomer Iii in Pest Populations

Target-Site Resistance Mechanisms: Molecular Modifications of Voltage-Gated Sodium Channels

The primary mode of action for pyrethroid insecticides, including cyfluthrin (B156107), is the disruption of voltage-gated sodium channels (VGSCs) in the nerve cells of insects. researchgate.netnih.govljmu.ac.uk These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the VGSCs, keeping them in an open state, which leads to hyperexcitation of the nervous system, paralysis, and eventual death of the insect. researchgate.netnih.gov However, pest populations have evolved sophisticated resistance mechanisms at this target site.

The most well-documented form of target-site resistance is known as knockdown resistance (kdr). researchgate.netnih.gov This phenomenon arises from specific point mutations in the gene that codes for the VGSC protein. These genetic alterations result in a modified sodium channel that is less sensitive to the binding of pyrethroid insecticides. researchgate.netljmu.ac.uk While the insecticide is still present, its ability to disrupt nerve function is significantly reduced, allowing the insect to survive.

Numerous kdr mutations have been identified in various pest species, conferring resistance to a range of pyrethroids. For instance, in the mosquito Aedes aegypti, mutations such as V410L, S989P, V1016G/I, and F1534C in the VGSC gene have been linked to pyrethroid resistance. nih.gov Similarly, the L1014F substitution has been identified in beta-cyfluthrin-resistant boll weevils (Anthonomus grandis grandis). nih.gov The presence of these mutations can dramatically decrease the efficacy of cyfluthrin and other pyrethroids. The level of resistance can also be influenced by the specific combination of kdr alleles present in an individual insect. nih.govresearchgate.net

It is important to note that the stereochemistry of the pyrethroid molecule can influence the level of resistance conferred by kdr mutations. nih.govresearchgate.net Different diastereoisomers of cyfluthrin may interact differently with the mutated sodium channels, leading to variations in the degree of resistance observed.

Metabolic Resistance Mechanisms and the Role of Detoxification Enzymes

Metabolic resistance is another critical defense strategy employed by pests against insecticides like cyfluthrin. This mechanism involves the enhanced production or increased activity of detoxification enzymes that can break down or sequester the insecticide before it reaches its target site. agriculturaljournals.comscielo.brnih.gov Three major families of enzymes are primarily involved in this process: cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases. scielo.brtghn.orgnih.gov

Cytochrome P450 Monooxygenases in Cyfluthrin Diastereoisomer III Metabolism and Resistance

Cytochrome P450 monooxygenases (P450s or CYPs) are a diverse superfamily of enzymes that play a crucial role in the metabolism of a wide range of foreign compounds, including insecticides. googleapis.comebi.ac.ukumich.edu In the context of cyfluthrin resistance, elevated levels or altered activity of specific P450 enzymes can lead to the rapid detoxification of the insecticide. tghn.orgnih.gov These enzymes typically metabolize pyrethroids through oxidative reactions, converting them into less toxic, more water-soluble compounds that can be easily excreted by the insect. researchgate.net

Studies have shown that the overexpression of certain P450 genes is strongly correlated with pyrethroid resistance in various pest species. tghn.org For example, in Aedes aegypti populations resistant to cyfluthrin, the upregulation of several P450 genes, including known pyrethroid metabolizing enzymes, has been observed. tghn.orgresearchgate.net The use of synergists like piperonyl butoxide (PBO), which inhibit P450 activity, can often restore the susceptibility of resistant populations to cyfluthrin, further confirming the role of these enzymes in resistance. nih.gov

The specific P450 enzymes involved in the metabolism of cyfluthrin can vary between species and even between different resistant populations of the same species. researchgate.net This highlights the remarkable adaptability of pests in evolving metabolic pathways to counteract insecticide pressure.

Esterases and Glutathione S-Transferases in Cyfluthrin Diastereoisomer III Detoxification

Esterases are a group of hydrolytic enzymes that can break the ester bonds present in many pyrethroid insecticides, including cyfluthrin. scielo.brnih.gov Increased esterase activity can lead to the rapid degradation of the insecticide into inactive metabolites. scielo.br Elevated levels of esterases have been implicated in resistance to pyrethroids in numerous insect species. tghn.orgresearchgate.net

Glutathione S-transferases (GSTs) are another important family of detoxification enzymes. nih.govfrontiersin.org They catalyze the conjugation of glutathione to a wide range of electrophilic compounds, including some insecticide metabolites. nih.gov This process makes the compounds more water-soluble and easier to excrete. While the direct role of GSTs in the primary metabolism of cyfluthrin is less established than that of P450s and esterases, they are believed to play a role in protecting the insect from oxidative stress induced by insecticide exposure and in detoxifying secondary metabolites. mdpi.com Elevated GST activity has been observed in insecticide-resistant populations and is considered a component of metabolic resistance. tghn.orgnih.gov

Penetration Resistance and Behavioral Resistance Associated with Cyfluthrin Diastereoisomer III Exposure

In addition to target-site and metabolic resistance, pests can develop other mechanisms to reduce their exposure to insecticides.

Behavioral resistance is a fascinating adaptation where insects alter their behavior to avoid contact with insecticides. srce.hrnih.gov This can manifest in several ways, such as avoiding treated surfaces, moving away from areas where insecticides have been applied, or reducing feeding on treated plants. For example, some cockroach populations have developed an aversion to certain bait formulations, a form of behavioral resistance. srce.hr While specific research on behavioral resistance to Cyfluthrin diastereoisomer III is limited, it is a recognized mechanism of resistance to pyrethroids in general.

Cross-Resistance Patterns Involving Cyfluthrin Diastereoisomer III and Other Insecticides

The development of resistance to one insecticide can sometimes confer resistance to other insecticides, even those from different chemical classes. This phenomenon is known as cross-resistance . agriculturaljournals.comnih.gov

Pest populations resistant to cyfluthrin often exhibit cross-resistance to other pyrethroids. nih.govmdpi.com This is because many pyrethroids share the same target site (the voltage-gated sodium channel) and can be detoxified by the same metabolic enzymes. agriculturaljournals.com For example, a kdr mutation that confers resistance to cyfluthrin is likely to also reduce the efficacy of other pyrethroids like permethrin (B1679614) and deltamethrin. nih.govmdpi.com

Cross-resistance can also extend to other insecticide classes. For instance, there have been reports of cross-resistance between pyrethroids and DDT, an organochlorine insecticide that also targets the voltage-gated sodium channel. mdpi.com Additionally, enhanced metabolic detoxification, particularly through the overexpression of P450s, can lead to cross-resistance across multiple insecticide classes, including organophosphates and carbamates, as these enzymes can often metabolize a broad range of substrates. agriculturaljournals.com

Understanding cross-resistance patterns is crucial for developing effective insecticide resistance management strategies. The table below illustrates some observed cross-resistance patterns in pyrethroid-resistant pest populations.

| Resistant Pest Population | Insecticide Class with Cross-Resistance | Reference |

| Aedes aegypti | DDT | mdpi.com |

| Listronotus maculicollis | Chlorpyrifos (Organophosphate), Spinosad, Clothianidin (Neonicotinoid), Indoxacarb (Oxadiazine) | nih.gov |

| Anthonomus grandis grandis | DDT, Carbaryl (Carbamate) | nih.gov |

Genetic Basis and Evolution of Resistance to Cyfluthrin Diastereoisomer III

The development of insecticide resistance is a classic example of evolution by natural selection. elifesciences.orgunibas.ch Within a large pest population, there is natural genetic variation. Some individuals may possess pre-existing mutations or gene amplifications that confer a slight advantage in the presence of an insecticide like cyfluthrin. unibas.ch

When an insecticide is applied, susceptible individuals are killed, while those with resistance traits are more likely to survive and reproduce. unibas.ch This leads to an increase in the frequency of resistance alleles in the population over successive generations. The evolution of resistance can be a rapid process, especially in pests with short generation times and high reproductive rates. elifesciences.org

The genetic basis of resistance can be complex. It can involve single gene mutations, such as the kdr mutations in the VGSC gene, or it can be polygenic, involving multiple genes that contribute to the resistance phenotype. bootslab.orgnih.gov For example, an insect might possess both target-site mutations and enhanced metabolic detoxification, providing a high level of resistance. nih.gov

The evolution of resistance is influenced by several factors, including the intensity and frequency of insecticide application, the initial frequency of resistance alleles in the population, and the fitness costs associated with resistance. unibas.chbootslab.org In the absence of insecticide pressure, resistance mechanisms can sometimes be disadvantageous to the insect, leading to a decrease in the frequency of resistance alleles. However, in environments with continuous insecticide use, resistance can become fixed in the population.

Ecotoxicological Implications of Cyfluthrin Diastereoisomer Iii on Non Target Organisms

Aquatic Ecotoxicity of Cyfluthrin (B156107) Diastereoisomer III: Differential Impacts on Invertebrates and Fish

The technical mixture of cyfluthrin is characterized by its high toxicity to aquatic organisms, a trait common to pyrethroid insecticides. kmae-journal.orgherts.ac.uk This high toxicity extends to both freshwater invertebrates and fish, making aquatic ecosystems particularly vulnerable to contamination. kmae-journal.org The aquatic toxicity of the cyfluthrin mixture is a primary focus of regulatory risk assessments. europa.eu

Aquatic invertebrates are exceptionally sensitive to cyfluthrin. Studies have reported a 48-hour median effective concentration (EC50) for Daphnia magna as low as 0.14 µg/L. kmae-journal.org Research on the red swamp crayfish (Procambarus clarkii) determined a 24-hour median lethal concentration (LC50) for cyfluthrin to be 0.17 µg/L, highlighting its potent effect on non-target crustaceans. kmae-journal.org

Fish are also highly susceptible. For the technical cyfluthrin mixture, a 96-hour LC50 of 0.68 µg/L has been recorded for rainbow trout (Oncorhynchus mykiss) and 1.5 µg/L for bluegill (Lepomis macrochirus). kmae-journal.org The more active formulation, beta-cyfluthrin (B2862585), exhibits even greater toxicity to rainbow trout, with a 96-hour LC50 of 0.068 µg/L. epa.gov

While specific toxicity studies focusing solely on diastereoisomer III are scarce, its physicochemical properties influence its behavior in aquatic environments. The water solubility of diastereoisomer III has been measured at 3.2 µg/L at pH 3 and 2.2 µg/L at pH 7. kmae-journal.org This low solubility, combined with a high affinity for organic matter, suggests it will readily partition from the water column into sediment.

| Organism | Species | Substance | Endpoint | Value (µg/L) | Source |

|---|---|---|---|---|---|

| Freshwater Invertebrate | Daphnia magna | Cyfluthrin | 48-hr EC50 | 0.14 | kmae-journal.org |

| Freshwater Invertebrate | Procambarus clarkii (Red Swamp Crayfish) | Cyfluthrin | 24-hr LC50 | 0.17 | kmae-journal.org |

| Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | Cyfluthrin | 96-hr LC50 | 0.68 | kmae-journal.org |

| Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | Beta-cyfluthrin | 96-hr LC50 | 0.068 | epa.gov |

| Freshwater Fish | Lepomis macrochirus (Bluegill) | Cyfluthrin | 96-hr LC50 | 1.5 | kmae-journal.org |

Terrestrial Ecotoxicity of Cyfluthrin Diastereoisomer III: Effects on Soil Organisms and Pollinators

In terrestrial ecosystems, cyfluthrin poses a significant risk to non-target arthropods, including essential soil organisms and pollinators. europa.euherts.ac.uk

The impact on soil organisms varies. While some assessments suggest cyfluthrin is slightly less toxic to earthworms compared to other organisms, its isomers show a high potential for accumulation in soil-dwelling invertebrates. herts.ac.uk A calculated bioconcentration factor (BCF) for diastereoisomer III in earthworms was determined to be 13,159 L/kg, indicating a very high bioaccumulation potential. For other soil organisms like the springtail Folsomia candida, cyfluthrin has an acute LC50 of 599 mg/kg of dry soil and a no-observed-effect concentration (NOEC) for reproduction of 90 mg/kg.

Pollinators, particularly honeybees, are highly sensitive to cyfluthrin. herts.ac.ukwho.int Laboratory tests demonstrate high contact and oral toxicity. europa.eu However, the risk in field settings can be complex; some formulations exhibit a repellent effect that causes bees to cease foraging on treated crops, reducing immediate exposure. who.int Risk mitigation strategies, such as applying the pesticide during periods when bees are not active, are often necessary to protect pollinator populations. europa.eu

| Organism | Species | Endpoint | Value | Source |

|---|---|---|---|---|

| Soil Invertebrate | Folsomia candida (Springtail) | Acute LC50 | 599 mg/kg dry soil | |

| Soil Invertebrate | Folsomia candida (Springtail) | Reproductive NOEC | 90 mg/kg dry soil | |

| Pollinator | Apis mellifera (Honeybee) | Toxicity | High | europa.euherts.ac.ukherts.ac.uk |

Stereoselective Ecotoxicological Response and Bioaccumulation Potential of Cyfluthrin Diastereoisomer III

Despite its lower contribution to insecticidal action, diastereoisomer III demonstrates a significant potential for bioaccumulation. The bioconcentration factor (BCF), which measures a chemical's tendency to concentrate in an organism from the surrounding environment, is remarkably high for this isomer. In fish, the BCF for diastereoisomer III is 27,164 L/kg, which is substantially higher than that of the other isomers, including the more insecticidally active diastereoisomer IV (21,062 L/kg). Similarly, the calculated BCF in earthworms for diastereoisomer III is 13,159 L/kg. This high lipophilicity and tendency to accumulate in fatty tissues means that even as a minor component of the parent mixture, diastereoisomer III can persist and concentrate in organisms, posing a long-term risk. fao.org

The study of individual isomers is complicated by their potential to convert from one form to another (isomerization) under certain environmental conditions, such as during hydrolysis tests in water. fao.org

| Diastereoisomer | Organism | BCF (L/kg) | Source |

|---|---|---|---|

| Diastereoisomer I | Earthworm (calc.) | 12,000 | |

| Diastereoisomer II | Earthworm (calc.) | 10,452 | |

| Diastereoisomer III | Fish | 27,164 | |

| Diastereoisomer III | Earthworm (calc.) | 13,159 | |

| Diastereoisomer IV | Fish | 21,062 | |

| Diastereoisomer IV | Earthworm (calc.) | 9,755 |

Sublethal Ecotoxicological Endpoints and Ecological Risk Assessment of Cyfluthrin Diastereoisomer III in Ecosystems

Beyond acute lethality, exposure to cyfluthrin can lead to significant sublethal effects in non-target organisms at very low concentrations. In fish, these effects can manifest as behavioral changes. For instance, rainbow trout alevins exposed to beta-cyfluthrin showed a delay in the onset of swim-up, and fry exhibited reversible negative effects on feeding behavior at concentrations as low as 48 ng/L. d-nb.info For invertebrates and pollinators, sublethal impacts can include impaired mobility, reduced reproductive success, and altered foraging behavior, which can have cascading effects on population health and ecosystem function. nih.gov

Ecological risk assessments for cyfluthrin and beta-cyfluthrin are heavily driven by their high toxicity to aquatic organisms and non-target arthropods. europa.euepa.gov These assessments often rely on toxicity data from the most sensitive species and consider the steep dose-response relationship typical of pyrethroids. europa.eu Due to the higher activity of isomers II and IV, risk assessments for aquatic and terrestrial invertebrates frequently normalize the toxicity of cyfluthrin to a 'beta-cyfluthrin equivalent'. epa.gov

Emerging Research Directions and Future Perspectives for Cyfluthrin Diastereoisomer Iii Studies

Advanced Omics Approaches in Understanding Isomer-Specific Interactions

Comparative metabolomics has been used to investigate the biodegradation of cyfluthrin (B156107) by microorganisms, identifying the metabolic pathways involved. frontiersin.org For instance, studies on Photobacterium ganghwense have utilized this approach to understand the degradation mechanism of the cyfluthrin mixture. frontiersin.org Future research could apply these techniques to specifically track the metabolic fate of diastereoisomer III within organisms and ecosystems. This would help to identify unique metabolites and understand if this "inactive" isomer can be converted into more active or persistent forms.

Proteomics can identify specific protein targets that interact with Cyfluthrin diastereoisomer III. While the primary target of pyrethroids is the voltage-gated sodium channel, isomer-specific differences in binding affinity and off-target effects are not well understood. inchem.org Advanced proteomic analyses could reveal if diastereoisomer III interacts with other proteins, potentially leading to subtle, long-term, or unexpected biological effects.

Transcriptomics, the study of the complete set of RNA transcripts, can provide a snapshot of the cellular response to exposure to a specific isomer. By analyzing changes in gene expression, researchers can identify the pathways and biological processes affected by Cyfluthrin diastereoisomer III, even at sub-lethal concentrations. This could uncover previously unknown mechanisms of action or stress responses.

| Omics Technology | Potential Application for Cyfluthrin Diastereoisomer III | Research Question Addressed |

| Metabolomics | Tracking the metabolic fate and identifying unique breakdown products. | What are the specific degradation pathways of diastereoisomer III in different organisms and environments? |

| Proteomics | Identifying specific protein binding targets beyond the primary site of action. | Does diastereoisomer III have unique off-target effects or interact with different proteins compared to other isomers? |

| Transcriptomics | Analyzing changes in gene expression to understand cellular responses. | What cellular pathways and biological processes are affected by exposure to diastereoisomer III? |

Development of Sustainable Pest Management Strategies Incorporating Diastereoisomer-Specific Knowledge

The insecticidal activity of cyfluthrin is primarily attributed to certain isomers, while others, like diastereoisomer III, are considered "inactive" or significantly less active against target pests. researchgate.net However, research has shown that in resistant strains of insects, such as the diamondback moth (Plutella xylostella), the "inactive" isomer III can act synergistically with the active isomer IV, enhancing its effectiveness. researchgate.net This finding has significant implications for sustainable pest management.

Furthermore, knowledge of the specific biological activities of each isomer can inform the development of more targeted pest control methods. If Cyfluthrin diastereoisomer III is found to have effects on non-target organisms that differ from the more active isomers, this information can be used to design formulations with improved environmental safety profiles.

Research into the molecular basis of the synergistic effect observed in resistant insects is a critical next step. This could involve investigating whether diastereoisomer III inhibits detoxification enzymes in the insect or has other physiological effects that enhance the toxicity of isomer IV.

Regulatory and Policy Implications of Stereoisomer-Specific Data in Pesticide Registration

The increasing ability of analytical chemistry to separate and quantify individual stereoisomers is putting pressure on regulatory agencies to consider isomer-specific data in pesticide risk assessments. epa.goveuropa.eu Historically, many pesticides have been registered and assessed as racemic or isomeric mixtures. epa.gov However, as evidence mounts that different isomers can have vastly different toxicological and environmental profiles, a more nuanced approach is needed.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have begun to develop guidance for the assessment of stereoisomeric pesticides. epa.goveuropa.eu This guidance often requires data on the enantiomeric or diastereomeric composition of the technical grade active ingredient. epa.goveuropa.eudoa.gov.my For a compound like cyfluthrin, this means that manufacturers may need to provide data on the individual diastereoisomers, including III.

The key regulatory questions revolve around whether the "inactive" isomers pose a risk to human health or the environment. epa.gov Even if an isomer has low pesticidal activity, it could still have other toxicological effects or be more persistent in the environment. epa.gov Therefore, regulatory agencies may require a minimal dataset on the environmental fate and ecotoxicity of individual isomers. epa.gov

A significant challenge is that current analytical methods used for routine residue monitoring often cannot distinguish between cyfluthrin stereoisomers. publications.gc.capublications.gc.ca This makes it difficult to assess exposure to specific isomers in food and the environment. The development of cost-effective and robust analytical methods for isomer-specific analysis is a critical need for both industry and regulators.

The future of pesticide regulation will likely involve a more comprehensive evaluation of stereoisomers. This will require a collaborative effort between researchers, industry, and regulatory agencies to generate the necessary data and develop appropriate risk assessment frameworks.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Cyfluthrin diastereoisomer III in mixtures?

- Methodology : Use high-performance liquid chromatography (HPLC) with chiral columns to separate diastereoisomers. Confirm identity via H NMR coupling constants (e.g., trans-diaxial relationships observed for H1 and H4 in H NMR spectra) and X-ray crystallography for absolute configuration . Quantify using UV-Vis or mass spectrometry, referencing solubility data in solvents like dichloromethane (>200 g/L) and water (2.2–3.2 mg/L at pH 3–7) .

Q. How does the environmental stability of diastereoisomer III compare to other Cyfluthrin isomers?

- Methodology : Conduct hydrolysis studies under varying pH (4, 7, 9) and temperatures (e.g., 22°C). Measure degradation rates (DT) via LC-MS. Diastereoisomer III exhibits DT values of 30 days (pH 4), 11 days (pH 7), and 3 days (pH 9), indicating lower stability in alkaline conditions compared to isomer II (DT = 117 days at pH 4) .

Q. What spectroscopic methods differentiate diastereoisomer III’s stereochemistry?

- Methodology : Compare experimental H NMR coupling constants ( for H1 in 1C conformation) with computational models. Use ROESY correlations to confirm spatial arrangements (e.g., trans-diaxial H1–H2 relationships) .

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions between experimental and predicted NMR data for diastereoisomer III?

- Methodology : Apply the DP4+ probability method to correlate experimental C/H NMR shifts with calculated values for all possible stereoisomers. Validate using Bayesian statistics (confidence >99.9%) to identify the correct diastereoisomer . For ambiguous cases, supplement with electronic circular dichroism (ECD) and TDDFT calculations to match experimental CD spectra with theoretical predictions .

Q. What experimental design considerations are critical for isolating diastereoisomer III during synthesis?

- Methodology : Optimize flash chromatography conditions (e.g., silica gel, hexane/isopropanol gradients) using polarity differences between diastereoisomers. Monitor fractions via TLC and H NMR to isolate the minor isomer (e.g., <3% in technical Cyfluthrin). For scale-up, employ crystallization in toluene/n-hexane systems, leveraging solubility differences (>200 g/L in toluene vs. 10–20 g/L in n-hexane) .

Q. How do conformational dynamics of diastereoisomer III influence its bioactivity in insecticidal assays?

- Methodology : Perform molecular dynamics simulations to analyze energy barriers between 1C and 4C conformations. Corrogate with bioassay data (e.g., Abbott’s formula: % control = 100(X - Y)/X, where X = survival in untreated controls, Y = treated samples). Compare LD values across isomers to assess stereochemical impact on efficacy .

Q. What strategies address discrepancies in diastereoisomer III characterization when bulk samples contain mixed configurations?

- Methodology : Use P-XRD to identify crystalline homogeneity and H NMR to detect diastereomeric ratios (e.g., RRΛ vs. RRΔ in Ir(III) complexes). For ambiguous results, combine SC-XRD (single-crystal analysis) with solid-state NMR to resolve bulk heterogeneity .

Data Analysis and Reproducibility

Q. How should researchers statistically validate differences in diastereoisomer III’s physicochemical properties across studies?

- Methodology : Apply probabilistic error analysis (e.g., Abbott’s probable error formula) to compare means of solubility or stability data. Use t-tests with significance thresholds (e.g., differences >3× probable error are significant) . Document protocols in alignment with BJOC guidelines, including raw NMR/LC-MS data in supplementary materials .

Q. What metadata standards ensure reproducibility in diastereoisomer III research?

- Methodology : Label all datasets with NEMSIS-compliant identifiers (e.g., solvent purity, temperature, pH) and provide hover-help tooltips in digital repositories. Include computational input files (e.g., Gaussian .com files for DFT calculations) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。